2-(5-Chloropyridin-2-yl)acetonitrile

Description

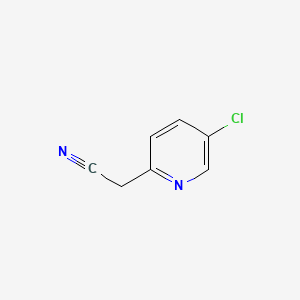

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWRIBCYEVDIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729045 | |

| Record name | (5-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-51-9 | |

| Record name | 5-Chloro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile

CAS Number: 185315-51-9

This technical guide provides a comprehensive overview of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 185315-51-9 | [3] |

| Molecular Formula | C₇H₅ClN₂ | [2][3] |

| Molecular Weight | 152.58 g/mol | [2][3] |

| Physical Form | Solid | - |

| Storage | 2-8°C | [2] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds.[5] A common approach involves the nucleophilic substitution of a halogenated pyridine derivative with a cyanide salt.

Proposed Synthetic Pathway

A potential synthesis route starts from the commercially available 2-chloro-5-methylpyridine. The methyl group can be halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) to yield 2-chloro-5-(bromomethyl)pyridine. This intermediate can then undergo a nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to afford the final product, this compound.

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocol

Step 1: Synthesis of 2-chloro-5-(bromomethyl)pyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.[5]

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in an anhydrous polar aprotic solvent such as DMSO.

-

Carefully add sodium cyanide (NaCN) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its completion by TLC.[5]

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[5]

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon.[6] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.58 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and a singlet for the two protons of the methylene group adjacent to the nitrile. The chemical shifts and coupling patterns would be consistent with the substituted pyridine structure.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule, including the characteristic chemical shift of the nitrile carbon.[7][8]

2.3.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical mobile phase could consist of a mixture of acetonitrile and water, with or without a buffer, run through a C18 column.[9][10]

Caption: General workflow for HPLC analysis.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the chloropyridine and nitrile functionalities allows for a variety of chemical modifications, making it a valuable intermediate in the development of new therapeutic agents and crop protection products.[11]

Role as a Synthetic Intermediate

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. This chemical versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Potential Biological Activity of Derivatives

While the biological activity of this compound itself is not well-documented, pyridine and acetonitrile moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][11][12]

Given that many biologically active molecules function by interacting with specific signaling pathways, it is plausible that derivatives of this compound could be designed to target key cellular processes. For instance, they could potentially act as enzyme inhibitors or receptor modulators.

Caption: Role in the drug discovery process.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward, albeit not formally published, synthesis and the reactivity of its functional groups make it an important tool for medicinal and synthetic chemists. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic and commercial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 185315-51-9 [chemicalbook.com]

- 4. This compound [acrospharmatech.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. abap.co.in [abap.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical characteristics, outlines a plausible synthetic pathway, and presents its spectroscopic profile. The information herein is intended to support research and development activities requiring a thorough understanding of this compound's molecular architecture.

Chemical Identity and Physical Properties

This compound is a solid, heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| CAS Number | 185315-51-9 | [3] |

| Canonical SMILES | C1=CC(=NC=C1Cl)CC#N | [3] |

| Physical Form | Solid | |

| Storage Conditions | Store in a cool, dry, well-ventilated area | [3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a highly plausible and industrially relevant synthetic route involves the cyanation of a suitable precursor. Based on established chemical transformations for analogous pyridine derivatives, the most likely pathway is the nucleophilic substitution of a leaving group on the methylene bridge of a 2-(halomethyl)-5-chloropyridine derivative with a cyanide salt.[4][5][6][7]

A proposed two-step synthesis starting from the readily available 2-chloro-5-methylpyridine is outlined below.

Step 1: Free-Radical Halogenation of 2-Chloro-5-methylpyridine

The first step involves the chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine. This can be achieved through a free-radical halogenation reaction.

Step 2: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

The resulting 2-chloro-5-(chloromethyl)pyridine can then be reacted with a cyanide source, such as sodium cyanide, to yield this compound.

Proposed Experimental Protocol: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

This theoretical protocol is based on general procedures for the cyanation of benzylic and heterocyclic halides.[4][5]

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable volume of DMSO.

-

Add sodium cyanide (1.1 to 1.5 molar equivalents) to the solution.

-

Heat the reaction mixture to 50-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons. The pyridine protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂CN) will likely appear as a singlet further upfield.

13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the methylene carbon will be observed at a higher field.

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Pyridine H (3H, m) | Pyridine C (5C) |

| Methylene H (2H, s) | Methylene C (1C) |

| Nitrile C (1C) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | ~2250 | Medium to Strong, Sharp |

| C-H stretch (aromatic) | >3000 | Medium to Weak |

| C-H stretch (aliphatic) | <3000 | Medium to Weak |

| C=C, C=N stretch (pyridine ring) | ~1600-1450 | Medium to Strong |

| C-Cl stretch | ~1100-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 152, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Expected Fragmentation Pattern:

-

Loss of Cl: A fragment ion at m/z 117.

-

Loss of CN: A fragment ion at m/z 126.

-

Loss of CH₂CN: A fragment ion at m/z 112.

X-ray Crystallography

As of the date of this guide, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Therefore, experimental data on bond lengths and angles are not available. X-ray crystallographic analysis would be required to determine the precise three-dimensional arrangement of the atoms in the solid state, providing valuable insights into its intermolecular interactions and packing in the crystal lattice.

Biological Activity

While this compound itself is primarily utilized as a chemical intermediate, the broader class of substituted pyridineacetonitriles has been investigated for various biological activities.[1][2] The structural motif of a substituted pyridine ring is a common feature in many biologically active compounds. Further derivatization of this compound could lead to the discovery of novel compounds with potential applications in drug discovery and agrochemical development.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While a complete experimental dataset is not yet publicly available, this document consolidates the known information and provides a strong predictive framework for its synthesis and characterization. The information presented here will be a valuable resource for researchers and professionals working with this important chemical intermediate. Further experimental work, particularly X-ray crystallographic analysis and biological screening, would provide a more complete understanding of this molecule and its potential applications.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [acrospharmatech.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthesis is presented as a two-step process, commencing with the chlorination of a suitable pyridine derivative, followed by a nucleophilic substitution to introduce the acetonitrile moiety. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring and a reactive nitrile group, allows for diverse chemical modifications, making it a crucial component in the synthesis of more complex, biologically active molecules.

Overview of the Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a two-step sequence. The first step is the free-radical chlorination of 2-chloro-5-methylpyridine to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion to afford the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The synthesis of the intermediate 2-chloro-5-(chloromethyl)pyridine can be achieved through the chlorination of 2-chloro-5-methylpyridine. Several methods exist, including liquid-phase chlorination using chlorine gas with a radical initiator.

Protocol:

A solution of 2-chloro-5-methylpyridine in a suitable organic solvent (e.g., chlorobenzene) is charged into a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubbing system for acidic gases. An initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is added. The reaction mixture is heated to a temperature between 80-120°C. Chlorine gas is then bubbled through the solution at a controlled rate while maintaining the reaction temperature. The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of the starting material is achieved. Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas like nitrogen. The solvent is then removed under reduced pressure, and the crude 2-chloro-5-(chloromethyl)pyridine can be purified by distillation. A patent describes a process where the yield of the target product can reach about 90% by controlling the pH with an acid buffering agent.[3]

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine is displaced by a cyanide ion. This reaction is analogous to the well-established synthesis of benzyl cyanide from benzyl chloride.[4][5]

Protocol:

In a round-bottomed flask fitted with a reflux condenser, a solution of sodium cyanide in a mixture of ethanol and water is prepared. 2-Chloro-5-(chloromethyl)pyridine is then added to this solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC. After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization. The reaction of halogenoalkanes with cyanide ions is a standard nucleophilic substitution, and for primary halides like the starting material, it typically proceeds via an SN2 mechanism.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound based on literature and patent information.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [3] |

| Reagents | Chlorine (gas), Initiator | [3] |

| Solvent | Organic Solvent (e.g., Chlorobenzene) | [3] |

| Temperature | 80 - 160 °C | [3] |

| Reaction Time | 12 - 20 hours | [3] |

| pH | 4 - 5 (with buffer) | [3] |

| Yield | ~90% | [3] |

Table 2: Synthesis of this compound

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | - |

| Reagents | Sodium Cyanide (NaCN) | [4] |

| Solvent | Ethanol/Water mixture | [4] |

| Temperature | Reflux | [6] |

| Reaction Time | Several hours | [4] |

| Yield | 80-90% (for benzyl cyanide) | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. This compound [myskinrecipes.com]

- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyanation - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure lends itself to further functionalization, making it a valuable building block in the development of novel bioactive molecules.[1][2]

Core Properties and Identifiers

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to distinguish this compound from its isomer, 2-Chloro-5-(cyanomethyl)pyridine (CAS 39891-09-3), as properties can differ significantly.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 185315-51-9 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][5][6][7] |

| Molecular Weight | 152.58 g/mol | [1][2][3][5][6] |

| Canonical SMILES | C1=CC(=NC=C1Cl)CC#N | [5] |

| InChI Key | QTWRIBCYEVDIBA-UHFFFAOYSA-N | [5] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Solid (inferred) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Low solubility in water; Soluble in some organic solvents (inferred) | [8] |

Spectral Data

Detailed spectral data is crucial for the structural confirmation and purity assessment of this compound. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound from specialized chemical data providers.[9]

Stability and Handling

Stability: The compound is stable under normal storage conditions.[8]

Storage: For optimal stability, it is recommended to store the material in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Recommended storage temperatures are often between 2-8°C.[1][2]

Handling: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as chemical-impermeable gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations. This two-step process begins with the commercially available precursor, 5-chloro-2-methylpyridine.

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocols

The following are detailed, theoretical methodologies for the proposed synthetic pathway. These protocols are based on standard procedures for similar chemical transformations.[10][11]

Step 1: Synthesis of 5-Chloro-2-(bromomethyl)pyridine via Radical Bromination

This procedure involves the free-radical bromination of the methyl group of 5-chloro-2-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

Materials:

-

5-Chloro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 5-chloro-2-methylpyridine and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash successively with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 5-chloro-2-(bromomethyl)pyridine can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Cyanation

This step involves a nucleophilic substitution reaction where the bromide in 5-chloro-2-(bromomethyl)pyridine is displaced by a cyanide ion.

Materials:

-

5-Chloro-2-(bromomethyl)pyridine

-

Sodium cyanide (NaCN)

-

Acetone, dry

-

Benzene or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a three-necked, round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place finely powdered sodium cyanide (1.5 equivalents), a catalytic amount of sodium iodide (optional, to enhance reactivity), and dry acetone.

-

Reagent Addition: Add a solution of 5-chloro-2-(bromomethyl)pyridine in dry acetone to the flask.

-

Reaction: With vigorous stirring, heat the reaction mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[10]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter with suction to remove the sodium bromide precipitate and any unreacted sodium cyanide. Wash the solid on the filter with a small amount of acetone.[10]

-

Concentration: Combine the filtrates and remove the acetone by distillation or rotary evaporation.[10]

-

Extraction: Dissolve the residual oil in a suitable organic solvent like benzene or ethyl acetate and wash with several portions of hot water to remove any remaining inorganic salts.[10]

-

Drying and Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or recrystallization.[10]

Safety Information

A comprehensive Safety Data Sheet (SDS) is available for this compound.[3][4] Key hazards and precautions include:

-

Acute Toxicity: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[3]

-

Irritation: It can cause skin and serious eye irritation.[3]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention in all cases of exposure.[3]

The following diagram outlines the general safety workflow for handling this chemical in a laboratory setting.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. acrospharmatech.com [acrospharmatech.com]

- 6. This compound | 185315-51-9 [chemicalbook.com]

- 7. This compound | CAS:185315-51-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. 2-Chloropyridine-5-acetonitrile | Properties, Uses, Safety Data & Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 9. This compound(185315-51-9) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(5-Chloropyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 185315-51-9 Molecular Formula: C₇H₅ClN₂ Molecular Weight: 152.58 g/mol [1] Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | Doublet | 1H | H-6 (Pyridine) |

| ~7.80 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~7.40 | Doublet | 1H | H-3 (Pyridine) |

| ~3.90 | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~139.0 | C-4 (Pyridine) |

| ~135.0 | C-5 (Pyridine) |

| ~124.0 | C-3 (Pyridine) |

| ~117.0 | -CN |

| ~25.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~2250 | Medium | C≡N Stretch |

| ~1580, 1470, 1430 | Strong | Aromatic C=C and C=N Stretch |

| ~1100 | Strong | C-Cl Stretch |

| ~830 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 152/154 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 117 | Moderate | [M - Cl]⁺ |

| 90 | Moderate | [M - Cl - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationships between spectroscopic data and structural information.

References

An In-depth Technical Guide on the Solubility of 2-(5-Chloropyridin-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining its solubility. Furthermore, this guide presents a framework for the systematic evaluation of solubility in various organic solvents, crucial for process development, formulation, and analytical method design in the pharmaceutical industry.

Introduction to this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility in various solvents at a standardized temperature, such as 25°C (298.15 K).

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetonitrile | 37.5 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Dichloromethane | 9.1 | Data to be determined | Data to be determined | e.g., Shake-Flask with UV-Vis Spectroscopy |

| e.g., Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Methanol | 32.7 | Data to be determined | Data to be determined | e.g., Shake-Flask with UV-Vis Spectroscopy |

| e.g., Toluene | 2.4 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

| e.g., Heptane | 1.9 | Data to be determined | Data to be determined | e.g., Shake-Flask with Gravimetric Analysis |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental procedures. The following sections detail the widely accepted shake-flask method, which can be coupled with either gravimetric or spectroscopic analysis to determine the equilibrium solubility of this compound.

The logical flow of operations for determining the solubility of an organic compound is depicted in the following diagram.

This method is a reliable and straightforward approach for determining the thermodynamic solubility of a compound.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap flasks or vials

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Drying oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a screw-cap flask containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to facilitate separation.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in a drying oven at a temperature below the melting point of the compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

This method is suitable if this compound exhibits absorbance in the UV-Visible region and the chosen solvent is transparent in that wavelength range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the gravimetric method (excluding the drying oven and desiccator for the final mass determination).

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated standard solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

After equilibration and phase separation, carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution factor

The solubility can then be converted to g/100 mL using the molecular weight of this compound (152.58 g/mol ).

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving the solubility of this compound, the decision-making process for selecting a suitable analytical method for solubility determination can be represented as a logical relationship diagram.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The provided experimental protocols are robust and widely applicable in a research and development setting.

starting materials for 2-(5-Chloropyridin-2-yl)acetonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the synthesis of the crucial precursor, 2-chloro-5-(chloromethyl)pyridine, and its subsequent conversion to the target molecule. Experimental protocols, quantitative data, and process diagrams are provided to facilitate laboratory-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an important component in the creation of a variety of biologically active molecules. The most direct and common synthetic pathway to this compound involves the nucleophilic substitution of a cyanide group onto a suitable precursor, typically 2-chloro-5-(chloromethyl)pyridine.

Synthesis of the Key Precursor: 2-Chloro-5-(chloromethyl)pyridine

The primary starting material for the synthesis of this compound is 2-chloro-5-(chloromethyl)pyridine. This precursor can be synthesized through several methods, most notably from 3-methylpyridine or 2-chloro-5-methylpyridine.

Synthesis from 3-Methylpyridine

A common industrial method involves the chlorination of 3-methylpyridine. This process can be carried out in the liquid phase, often using a catalyst to improve selectivity and yield.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, combine 3-methylpyridine, an organic solvent (e.g., nitrobenzene), an acidic buffer solution (e.g., sodium dihydrogen phosphate), and an initiator (e.g., phosphorus trichloride).

-

pH Adjustment: Adjust the pH of the solution to a range of 4-5.

-

Inerting: Purge the reactor with nitrogen.

-

Heating and Chlorination: While stirring, heat the mixture to 80-100 °C. Stop the nitrogen flow and introduce chlorine gas, continuing to heat the reaction to 120-160 °C for 12-20 hours.

-

Work-up: After the reaction is complete, stop heating and discontinue the chlorine flow. Purge the reactor with nitrogen to remove any remaining chlorine gas.

-

Isolation: Remove the solvent via distillation under reduced pressure to obtain a crude product, which is then purified to yield 2-chloro-5-(chloromethyl)pyridine.

This method can achieve a yield of approximately 90%.[1]

Synthesis from 2-Chloro-5-methylpyridine

An alternative route involves the side-chain chlorination of 2-chloro-5-methylpyridine. This reaction is typically a radical chlorination.

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a thermometer, condenser, and drying tube, place 2-chloro-5-methylpyridine.

-

Heating and Initiation: Heat the starting material to 100-140 °C. Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a chlorinating agent, such as trichloroisocyanuric acid.[2]

-

Reaction: Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by gas chromatography.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Filter the mixture to remove by-products (e.g., cyanuric acid). The filtrate, containing the crude product, can be purified by distillation.

The yields for this method can vary, with some examples reporting yields around 70-85%.[2]

Synthesis of this compound

The final step in the synthesis is the conversion of 2-chloro-5-(chloromethyl)pyridine to this compound via a nucleophilic substitution reaction with a cyanide salt.

Nucleophilic Substitution with Sodium Cyanide

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which effectively dissolves the cyanide salt and promotes the SN2 reaction mechanism.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the starting material is typically slightly in excess.

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to around 80-100 °C, depending on the desired reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor, 2-chloro-5-(chloromethyl)pyridine.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 3-Methylpyridine

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine | [1] |

| Key Reagents | Chlorine, PCl₃ | [1] |

| Solvent | Nitrobenzene | [1] |

| Temperature | 120-160 °C | [1] |

| Reaction Time | 12-20 hours | [1] |

| Yield | ~90% | [1] |

Table 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-methylpyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [2] |

| Key Reagents | Trichloroisocyanuric acid, AIBN | [2] |

| Solvent | None (neat) | [2] |

| Temperature | 100-140 °C | [2] |

| Reaction Time | Not Specified | [2] |

| Yield | 70-85% | [2] |

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for the cyanation step.

References

The Methylene Bridge: An In-Depth Technical Guide to the Reactivity of Pyridylacetonitriles

For Researchers, Scientists, and Drug Development Professionals

Pyridylacetonitriles are a class of organic compounds characterized by a pyridine ring linked to a nitrile group through a methylene bridge. This seemingly simple structure belies a rich and versatile reactivity profile, primarily centered on the active methylene group. The electron-withdrawing nature of both the pyridine ring and the nitrile group renders the methylene protons acidic, making the corresponding carbanion a readily accessible and highly useful nucleophile in a wide array of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the methylene group in pyridylacetonitriles, including key reactions, mechanistic insights, experimental protocols, and their application in drug discovery.

Core Concepts: The Acidic Methylene Group

The key to understanding the reactivity of pyridylacetonitriles lies in the enhanced acidity of the methylene (-CH2-) protons. This heightened acidity is a direct consequence of the cumulative electron-withdrawing effects of the adjacent pyridine ring and the cyano group. Deprotonation of the methylene group by a suitable base generates a resonance-stabilized carbanion, often referred to as a pyridylacetonitrile enolate.

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the stability of the carbanion and, consequently, the reactivity of the methylene group. The electron-withdrawing inductive and resonance effects of the nitrogen atom are most pronounced at the 2- and 4-positions, leading to greater stabilization of the carbanion.

Key Reactions of the Methylene Group

The nucleophilic carbanion generated from pyridylacetonitriles participates in a variety of important synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and pyridylacetonitriles are excellent substrates.[4] This reaction involves the condensation of the pyridylacetonitrile with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond. The initial product is a β-hydroxynitrile, which readily undergoes dehydration to yield the corresponding α,β-unsaturated nitrile.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="α,β-Unsaturated Nitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Alkoxide [label="+ R-CHO", color="#4285F4"]; Aldehyde -> Alkoxide [style=invis]; Alkoxide -> Product [label="- H₂O", color="#4285F4"]; } Knoevenagel Condensation Pathway

Table 1: Examples of Knoevenagel Condensation with Pyridylacetonitriles

| Pyridylacetonitrile Isomer | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 2-Pyridylacetonitrile | Benzaldehyde | Piperidine | Ethanol | High | [4] |

| 4-Pyridylacetonitrile | 4-Chlorobenzaldehyde | Ammonium acetate | H2O:EtOH (1:1) | 95 | |

| 3-Pyridylacetonitrile | 4-Nitrobenzaldehyde | None | H2O:EtOH (1:1) | 98 |

Alkylation

The pyridylacetonitrile carbanion readily undergoes alkylation upon treatment with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, leading to a diverse range of substituted pyridylacetonitrile derivatives. The choice of base and solvent can be crucial for achieving high yields and minimizing side reactions, such as N-alkylation of the pyridine ring.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="α-Alkyl Pyridylacetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Product [label="+ R-X", color="#4285F4"]; AlkylHalide -> Product [style=invis]; } Alkylation of Pyridylacetonitrile

Table 2: Examples of Alkylation of Pyridylacetonitriles

| Pyridylacetonitrile Isomer | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 2-Pyridylacetonitrile | Benzyl bromide | NaH | DMF | Good | [5] |

| Phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | Toluene | 99 | [2] |

Michael Addition

As a soft nucleophile, the pyridylacetonitrile carbanion is an excellent donor in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[6][7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in organic synthesis.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; MichaelAcceptor [label="Michael Acceptor\n(e.g., α,β-unsaturated ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; EnolateAdduct [label="Enolate Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> EnolateAdduct [label="+ Michael Acceptor", color="#4285F4"]; MichaelAcceptor -> EnolateAdduct [style=invis]; EnolateAdduct -> Product [label="+ H⁺", color="#4285F4"]; } Michael Addition Pathway

Table 3: Examples of Michael Addition with Pyridylacetonitriles

| Pyridylacetonitrile Isomer | Michael Acceptor | Base | Solvent | Yield (%) | Reference |

| Phenylacetonitrile | Acrylonitrile | Piperidine | - | Good | [8] |

| Malononitrile | Chalcones | Rosin-derived squaramide | Dichloromethane | up to 99 | |

| Various amines | Acrylonitrile | Lipases | - | 43-86 | [9] |

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[10][11] While not a direct reaction of a single pyridylacetonitrile molecule, it is a relevant transformation for pyridyl-containing dinitriles, showcasing the reactivity of the nitrile group in conjunction with an activated methylene group. This reaction is particularly useful for the synthesis of five- to eight-membered rings.[12]

Experimental Protocols

General Procedure for Knoevenagel Condensation of 2-Pyridylacetonitrile with an Aromatic Aldehyde

To a solution of 2-pyridylacetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.[4]

General Procedure for Alkylation of 4-Pyridylacetonitrile

To a suspension of a strong base such as sodium hydride (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of 4-pyridylacetonitrile (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred for a period to ensure complete formation of the carbanion. The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Michael Addition of 2-Pyridylacetonitrile to an α,β-Unsaturated Ketone

To a solution of the α,β-unsaturated ketone (1.0 eq) and 2-pyridylacetonitrile (1.1 eq) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. After the reaction is complete, the mixture is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[6]

Applications in Drug Discovery and Development

The versatile reactivity of pyridylacetonitriles makes them valuable building blocks in the synthesis of a wide range of pharmaceuticals. The pyridine and nitrile moieties are common pharmacophores, and the ability to readily functionalize the methylene bridge allows for the fine-tuning of molecular properties for optimal biological activity.[1][13]

Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of congestive heart failure, can be synthesized using a pyridylacetonitrile derivative. One synthetic route involves the condensation of 1-(4-pyridinyl)-2-propanone with ethoxymethylenemalononitrile.[4]

Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS. The synthesis of Nevirapine involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine as a key step.[1][14][15]

Etoricoxib: A selective COX-2 inhibitor used for the relief of pain and inflammation. While not directly synthesized from a simple pyridylacetonitrile, its synthesis involves a key intermediate, a substituted pyridine, which highlights the importance of functionalized pyridines in the construction of complex drug molecules.[10][16][17]

Conclusion

The methylene group in pyridylacetonitriles is a highly reactive center that serves as a versatile handle for a multitude of synthetic transformations. Its acidity, tunable by the position of the nitrogen in the pyridine ring, allows for the facile generation of a potent nucleophile. This reactivity has been harnessed in a variety of fundamental organic reactions, including Knoevenagel condensations, alkylations, and Michael additions, providing access to a rich diversity of complex molecular architectures. The prevalence of the pyridylacetonitrile scaffold and its derivatives in the synthesis of pharmaceuticals underscores its significance in medicinal chemistry and drug development. A thorough understanding of the principles governing the reactivity of this "methylene bridge" is therefore crucial for researchers and scientists aiming to design and synthesize novel bioactive compounds.

References

- 1. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. rsc.org [rsc.org]

- 5. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]

- 6. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acidity of Strong Acids in Water and Dimethyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 12. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 13. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1519936B1 - Method of making nevirapine - Google Patents [patents.google.com]

- 15. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 17. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(5-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Contrary to typical aromatic compounds, the pyridine ring of this molecule is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the chloro group, the pyridine nitrogen, and the cyanomethyl group. Consequently, direct electrophilic substitution on the pyridine ring is challenging and generally not a preferred synthetic route. Instead, the primary site of reactivity towards electrophiles is the active methylene bridge. This guide details the reactivity at this position and presents alternative strategies for the synthesis of derivatives with substituents on the pyridine ring, including a documented synthesis of a nitrated analog.

Introduction to this compound

This compound is a valuable building block in medicinal and agricultural chemistry. Its structure, featuring a substituted pyridine ring and a reactive acetonitrile moiety, offers multiple avenues for chemical modification. Understanding the reactivity of this molecule, particularly its behavior in electrophilic substitution reactions, is crucial for the efficient design and synthesis of novel compounds.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 185315-51-9 |

| Appearance | Solid |

| Melting Point | 43-48 °C[1] |

Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is further amplified in this compound by the presence of two additional deactivating groups:

-

5-Chloro group: Halogens are deactivating via induction, withdrawing electron density from the ring.

-

2-Cyanomethyl group: The nitrile group is strongly electron-withdrawing, both inductively and through resonance.

These combined effects significantly reduce the nucleophilicity of the pyridine ring, making direct electrophilic attack unfavorable under standard conditions. Electrophilic substitution on the pyridine ring, when it does occur, is predicted to proceed at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. However, no direct experimental evidence for such reactions on this compound has been reported in the reviewed literature.

Logical Relationship of Substituent Effects:

Caption: Deactivating influence of substituents on the pyridine ring.

Reactivity of the Active Methylene Bridge

The most significant reactivity of 2-(pyridin-2-yl)acetonitrile derivatives towards electrophiles occurs at the α-carbon of the acetonitrile group. The protons on this methylene bridge are acidic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring. This allows for deprotonation to form a stabilized carbanion, which can then react with various electrophiles.

A notable example is the coupling of 2-pyridylacetonitrile with aromatic diazonium salts to yield arylhydrazones. This reaction proceeds under mild conditions and demonstrates the high nucleophilicity of the methylene carbon upon deprotonation.

Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile

This protocol is adapted from the synthesis of analogous compounds and illustrates the reactivity of the methylene group.

-

Diazotization: A solution of 4-chloroaniline (10 mmol) in 2M hydrochloric acid (15 mL) is cooled to 0-5 °C. A solution of sodium nitrite (10 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes to form the diazonium salt solution.

-

Coupling Reaction: 2-Pyridylacetonitrile (10 mmol) is dissolved in ethanol (50 mL) containing sodium acetate (20 mmol). The solution is cooled to 0-5 °C.

-

The cold diazonium salt solution is added dropwise to the 2-pyridylacetonitrile solution with vigorous stirring, keeping the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.

Quantitative Data for Arylhydrazone Synthesis from 2-Pyridylacetonitrile:

| Arylhydrazone Derivative | Yield (%) | Melting Point (°C) |

| [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile | 92 | 147-148 |

| [(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrile | 90 | 217-219 |

| [(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile | 81 | 181-182 |

Data adapted from literature on 2-pyridylacetonitrile.

Experimental Workflow for Arylhydrazone Synthesis:

Caption: Workflow for the synthesis of arylhydrazones.

Alternative Strategies for Ring Substitution: Synthesis of a Nitrated Analog

Given the difficulty of direct electrophilic substitution on the pyridine ring of this compound, alternative synthetic strategies are employed to introduce substituents. A documented approach for obtaining a nitrated derivative involves the reaction of a pre-nitrated pyridine precursor with an acetonitrile synthon.

Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile

This synthesis avoids direct nitration of the target molecule. Instead, it utilizes 2-chloro-5-nitropyridine as the starting material.

Experimental Protocol:

-

A solution of potassium t-butoxide (2.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -50 °C under a nitrogen atmosphere.

-

A solution of 2-chloro-5-nitropyridine (1.0 eq) and (4-chlorophenoxy)acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature between -40 and -50 °C.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

Glacial acetic acid (3.5 eq) is added, and the mixture is allowed to warm to room temperature.

-

The reaction is worked up by adding 5% HCl and extracting with diethyl ether and methylene chloride.

-

The combined organic extracts are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile.

Quantitative Data for the Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile:

| Product | Yield (%) | Melting Point (°C) |

| (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile | 7 | 121.5-123.5 |

This synthesis demonstrates a viable, albeit low-yielding, route to a nitrated derivative.

Reaction Pathway for Nitrated Analog Synthesis:

Caption: Synthesis of a nitrated analog.

Conclusion and Future Outlook

The electrophilic substitution chemistry of this compound is dominated by the reactivity of the active methylene bridge rather than the deactivated pyridine ring. Direct electrophilic aromatic substitution on the pyridine core is synthetically challenging and not a preferred method for introducing functionality. Researchers and drug development professionals should consider alternative strategies, such as the use of pre-functionalized pyridine precursors, to access derivatives with substitution on the aromatic ring. Future research may focus on the development of novel catalytic systems that could enable direct C-H functionalization of such deactivated pyridine rings under milder conditions, thereby providing more efficient synthetic routes to a wider range of derivatives.

References

An In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals

Introduction: 2-(5-Chloropyridin-2-yl)acetonitrile is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a chlorinated pyridine ring and a nitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, and analytical characterization, with a particular focus on its application in drug development.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is available in various quantities, from milligrams to kilograms, to accommodate different scales of research and manufacturing.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F57A5 | ≥95% | Inquire |

| ChemShuttle | CS-012345 | ≥98% | 1g, 5g, 10g, 25g |

| Acros Pharmatech | PRD2561 | 95.00% + | 5g, Bulk Order |

| MySkinRecipes | 80739 | 98% | 50mg, 250mg |

| Alchimica | R007TJ4,5g | Not Specified | 5g |

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 185315-51-9[1][2][3] |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [2] |

| Appearance | Solid |

| Storage Condition | 2-8°C |

Table 3: Analytical Spectral Data of this compound

| Analytical Technique | Data |

| ¹H NMR | Spectral data available[4] |

| ¹³C NMR | Data not explicitly found in searches |

| IR Spectroscopy | Data not explicitly found in searches |

| Mass Spectrometry | Data not explicitly found in searches |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Sodium cyanide (or Potassium cyanide)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as DMSO or acetonitrile.

-

Add sodium cyanide (or potassium cyanide) portion-wise to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for similar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.

-